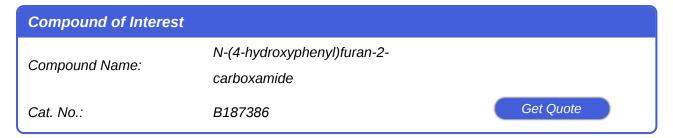


In Vitro Profile of N-(4-hydroxyphenyl)furan-2carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-hydroxyphenyl)furan-2-carboxamide is a heterocyclic organic compound featuring a furan ring connected to a hydroxyphenyl group via an amide linkage. The furan-2-carboxamide scaffold is a recognized pharmacophore present in a variety of biologically active molecules, exhibiting a broad spectrum of activities including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the available in vitro data on **N-(4-hydroxyphenyl)furan-2-carboxamide** and its closely related analogs, offering insights into its potential therapeutic applications. Due to the limited availability of studies specifically focused on **N-(4-hydroxyphenyl)furan-2-carboxamide**, this guide incorporates data from structurally similar compounds to provide a foundational understanding of its potential biological profile.

Synthesis

The synthesis of **N-(4-hydroxyphenyl)furan-2-carboxamide** can be achieved through a standard amidation reaction. A common synthetic route involves the reaction of furan-2-carbonyl chloride with 4-aminophenol in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane.[1]



Biological Activities

In vitro studies on furan-2-carboxamide derivatives suggest a range of biological activities. While specific quantitative data for **N-(4-hydroxyphenyl)furan-2-carboxamide** is not extensively available in the public domain, the activities of its close analogs provide valuable insights.

Anticancer Activity

Several furan-2-carboxamide derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, carbamothioyl-furan-2-carboxamide derivatives have shown significant anticancer activity.

Table 1: Anticancer Activity of Carbamothioyl-Furan-2-Carboxamide Derivatives[2]

Compound	Cancer Cell Line	Concentration (µg/mL)	Cell Viability (%)
N-(p- tolylcarbamothioyl)fur an-2-carboxamide	HepG2	20	33.29
N-(p- tolylcarbamothioyl)fur an-2-carboxamide	Huh-7	20	45.09
N-(p- tolylcarbamothioyl)fur an-2-carboxamide	MCF-7	20	41.81

Antimicrobial Activity

The furan-2-carboxamide scaffold is a promising backbone for the development of new antimicrobial agents. Studies on N-(4-bromophenyl)furan-2-carboxamide, a close structural analog of N-(4-hydroxyphenyl)furan-2-carboxamide, have demonstrated its efficacy against clinically relevant drug-resistant bacteria.[1][3]

Table 2: Antibacterial Activity of N-(4-bromophenyl)furan-2-carboxamide and its Derivatives[1]



Bacterial Strain	Compound	MIC (μg/mL)
Acinetobacter baumannii	N-(4-bromophenyl)furan-2- carboxamide	12.5
Klebsiella pneumoniae	N-(4-bromophenyl)furan-2- carboxamide	25
Enterobacter cloacae	N-(4-bromophenyl)furan-2- carboxamide	25
Staphylococcus aureus	N-(4-bromophenyl)furan-2- carboxamide	50

Antioxidant and Anti-inflammatory Activity

The hydroxyphenyl moiety in **N-(4-hydroxyphenyl)furan-2-carboxamide** suggests potential antioxidant properties. Phenolic compounds are known to act as free radical scavengers.[4] While direct antioxidant data for the target compound is scarce, related furan-containing compounds have shown antioxidant and anti-inflammatory effects in vitro.[5]

Experimental Protocols Synthesis of N-(4-arylphenyl)furan-2-carboxamide

A general procedure for the synthesis of N-(4-arylphenyl)furan-2-carboxamide derivatives involves the following steps[1]:

- Dissolve the corresponding aniline derivative (e.g., 4-aminophenol) in a dry solvent such as dichloromethane (DCM).
- Add a base, for example, triethylamine, to the reaction mixture.
- Cool the mixture to 0°C in an ice bath.
- Add furan-2-carbonyl chloride dropwise to the reaction mixture.
- Allow the reaction to proceed at room temperature for a specified period (e.g., 18 hours),
 monitoring its completion by thin-layer chromatography (TLC).

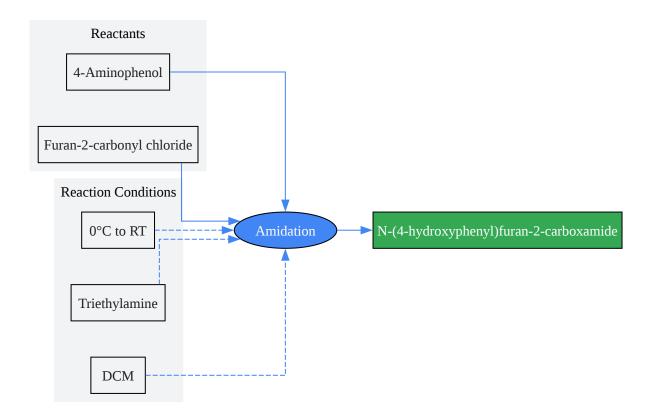




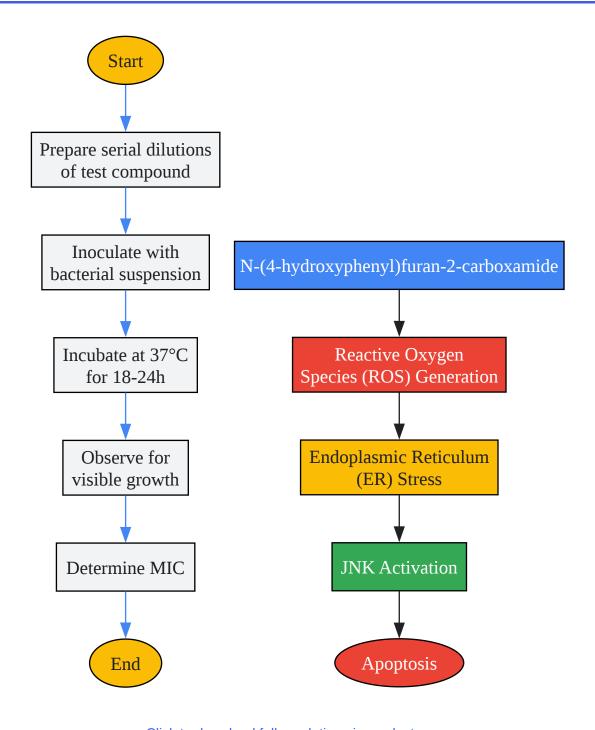


• Upon completion, the product can be purified using standard techniques such as column chromatography.









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References







- 1. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A.
 baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant properties of N-(4-hydroxyphenyl)retinamide (fenretinide) PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- To cite this document: BenchChem. [In Vitro Profile of N-(4-hydroxyphenyl)furan-2-carboxamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b187386#in-vitro-studies-of-n-4-hydroxyphenyl-furan-2-carboxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com